N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline
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Overview
Description
Benzotriazole derivatives, such as N-(1H-Benzotriazol-1-ylmethyl)benzamide, are known to be versatile synthetic tools . They have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Synthesis Analysis
Benzotriazole-mediated amino-alkylations have greatly broadened the utility of Mannich-type condensations to the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Molecular Structure Analysis
The solid-state structure of a similar compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, shows that this Mannich base crystallizes forming intermolecular N···HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis
Benzotriazole derivatives have been used as reactants for various types of reactions, including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its specific structure. For a similar compound, N-(1H-Benzotriazol-1-ylmethyl)formamide, the molecular formula is C8H8N4O and the average mass is 176.175 Da .Scientific Research Applications
Synthesis of Guanidines
Musiol and Moroder (2001) detailed the use of N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidines, derived from electron-withdrawing substituents like 5-chloro or 6-nitro derivatives, for efficiently converting primary and secondary amines to diprotected guanidines. This process is essential for the synthesis of guanidine-containing compounds, which have significant biological and pharmaceutical applications (Musiol & Moroder, 2001).
High-Energy Materials
Srinivas et al. (2012) synthesized amino, azido, nitro, and nitrogen-rich azole-substituted derivatives of 1H-benzotriazole, including compounds related to N-(1H-benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline, for energetic material applications. These compounds exhibit significant potential in the development of high-energy density materials due to their high detonation velocity and pressure (Srinivas, Ghule, Tewari, & Muralidharan, 2012).
Novel Synthesis Methods
Katritzky, Rachwał, and Ollmann (1994) explored the use of benzotriazol-1-yl derivatives for simplifying the synthesis of selectively methylated benzimidazoles from 4-methoxy-2-nitroaniline. This method represents a novel approach for synthesizing benzimidazole derivatives, which are crucial in pharmaceutical research and development (Katritzky, Rachwał, & Ollmann, 1994).
Biological Activity Evaluation
Ghani and Mansour (2011) synthesized and evaluated the biological activity of Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand, highlighting the potential anticancer properties of these compounds. This research demonstrates the importance of this compound derivatives in medicinal chemistry and oncology (Ghani & Mansour, 2011).
Corrosion Inhibition
Aramaki, Kiuchi, Sumiyoshi, and Nishihara (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-nitro derivatives, for copper corrosion in sulphate solutions. The study provides insights into the applications of these compounds in preventing metal corrosion, a critical aspect of material science and engineering (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).
Future Directions
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-chloro-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-6-5-9(19(20)21)7-12(10)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGEIIGZSVGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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